4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
Description
This compound is a benzothiazole-benzamide hybrid with a 6-chloro-substituted benzothiazole core, an acetylated benzamide moiety, and a tertiary amine (dimethylaminopropyl) side chain. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S.ClH/c1-14(26)15-5-7-16(8-6-15)20(27)25(12-4-11-24(2)3)21-23-18-10-9-17(22)13-19(18)28-21;/h5-10,13H,4,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLSKBWFMBHGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic compound belonging to the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 425.96 g/mol. The structure consists of a benzothiazole moiety linked to an acetamide group, essential for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C22H24ClN3O2S |
| Molecular Weight | 425.96 g/mol |
| IUPAC Name | 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride |
Antimicrobial Properties
Research indicates that compounds in the benzothiazole class exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiazole derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in antibiotic development .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride | TBD | TBD |
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For example, related benzothiazole derivatives have been found to inhibit the proliferation of cancer cells such as A431 and A549. These compounds also demonstrated apoptosis-promoting effects and cell cycle arrest at specific concentrations .
Case Study:
In a study evaluating the anticancer activity of benzothiazole derivatives, one compound demonstrated significant inhibition of cancer cell migration and reduced levels of inflammatory cytokines IL-6 and TNF-α. The mechanism involved the induction of apoptosis through modulation of key signaling pathways associated with cancer progression .
The biological activity of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may inhibit enzymes critical for DNA replication, such as DNA gyrase and topoisomerase, which are essential for bacterial survival and cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiazole nucleus significantly enhance its biological activity. The presence of electron-withdrawing groups, such as chlorine, increases the potency against cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole-Benzamide Class
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Benzothiazole :
- The 6-chloro group in the target compound likely enhances lipophilicity and metabolic stability compared to the 6-nitro group in compounds. Nitro groups are electron-withdrawing and may increase reactivity or toxicity, whereas chloro substituents are more inert and preferred in drug design .
- The 6-ethoxy group in ’s compound may improve membrane permeability but reduce binding affinity to targets like VEGFR-2 compared to chloro/nitro groups .
The 4-(4-methylpiperidinylsulfonyl) group in introduces a bulky, charged substituent, which may hinder blood-brain barrier penetration but enhance solubility .
Side Chain and Salt Form: The 3-(dimethylamino)propyl·HCl side chain in the target compound provides a protonatable tertiary amine, enhancing water solubility and ionic interactions with biological targets. This contrasts with the thiazolidinone-dioxo chains in compounds, which are less flexible and may limit binding . ’s 2-(dimethylamino)ethyl·HCl side chain has a shorter alkyl chain, possibly reducing steric hindrance but offering weaker hydrophobic interactions compared to the target’s propyl chain .
Physicochemical Properties
- Melting Points : compounds exhibit high melting points (199–261°C), typical of crystalline solids with strong intermolecular interactions. The target compound’s hydrochloride salt form likely has a higher melting point (>250°C) due to ionic bonding .
- Solubility: The hydrochloride salt form in the target and compounds improves aqueous solubility compared to neutral analogs, critical for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
